Cas no 2229501-55-5 (5-5-(trifluoromethyl)furan-2-yl-1,2-oxazol-3-amine)

5-5-(trifluoromethyl)furan-2-yl-1,2-oxazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 5-5-(trifluoromethyl)furan-2-yl-1,2-oxazol-3-amine
- 2229501-55-5
- EN300-1971468
- 5-[5-(trifluoromethyl)furan-2-yl]-1,2-oxazol-3-amine
-
- インチ: 1S/C8H5F3N2O2/c9-8(10,11)6-2-1-4(14-6)5-3-7(12)13-15-5/h1-3H,(H2,12,13)
- InChIKey: XYYZTMWXJADTCB-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=C(C2=CC(N)=NO2)O1)(F)F
計算された属性
- せいみつぶんしりょう: 218.03031189g/mol
- どういたいしつりょう: 218.03031189g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 65.2Ų
5-5-(trifluoromethyl)furan-2-yl-1,2-oxazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1971468-5.0g |
5-[5-(trifluoromethyl)furan-2-yl]-1,2-oxazol-3-amine |
2229501-55-5 | 5g |
$5553.0 | 2023-06-02 | ||
Enamine | EN300-1971468-5g |
5-[5-(trifluoromethyl)furan-2-yl]-1,2-oxazol-3-amine |
2229501-55-5 | 5g |
$3687.0 | 2023-09-16 | ||
Enamine | EN300-1971468-1g |
5-[5-(trifluoromethyl)furan-2-yl]-1,2-oxazol-3-amine |
2229501-55-5 | 1g |
$1272.0 | 2023-09-16 | ||
Enamine | EN300-1971468-0.1g |
5-[5-(trifluoromethyl)furan-2-yl]-1,2-oxazol-3-amine |
2229501-55-5 | 0.1g |
$1119.0 | 2023-09-16 | ||
Enamine | EN300-1971468-10.0g |
5-[5-(trifluoromethyl)furan-2-yl]-1,2-oxazol-3-amine |
2229501-55-5 | 10g |
$8234.0 | 2023-06-02 | ||
Enamine | EN300-1971468-1.0g |
5-[5-(trifluoromethyl)furan-2-yl]-1,2-oxazol-3-amine |
2229501-55-5 | 1g |
$1915.0 | 2023-06-02 | ||
Enamine | EN300-1971468-0.5g |
5-[5-(trifluoromethyl)furan-2-yl]-1,2-oxazol-3-amine |
2229501-55-5 | 0.5g |
$1221.0 | 2023-09-16 | ||
Enamine | EN300-1971468-0.25g |
5-[5-(trifluoromethyl)furan-2-yl]-1,2-oxazol-3-amine |
2229501-55-5 | 0.25g |
$1170.0 | 2023-09-16 | ||
Enamine | EN300-1971468-0.05g |
5-[5-(trifluoromethyl)furan-2-yl]-1,2-oxazol-3-amine |
2229501-55-5 | 0.05g |
$1068.0 | 2023-09-16 | ||
Enamine | EN300-1971468-2.5g |
5-[5-(trifluoromethyl)furan-2-yl]-1,2-oxazol-3-amine |
2229501-55-5 | 2.5g |
$2492.0 | 2023-09-16 |
5-5-(trifluoromethyl)furan-2-yl-1,2-oxazol-3-amine 関連文献
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
5-5-(trifluoromethyl)furan-2-yl-1,2-oxazol-3-amineに関する追加情報
Introduction to 5-5-(trifluoromethyl)furan-2-yl-1,2-oxazol-3-amine (CAS No: 2229501-55-5)
5-5-(trifluoromethyl)furan-2-yl-1,2-oxazol-3-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural and functional properties. This compound, identified by its CAS number 2229501-55-5, belongs to the class of heterocyclic amines and is characterized by the presence of a trifluoromethyl group and an oxazole ring, which contribute to its distinct chemical reactivity and potential biological activity. The molecular structure of this compound not only makes it a subject of interest for synthetic chemists but also opens up avenues for exploring its therapeutic applications in modern medicine.
The trifluoromethyl group attached to the furan ring is a key feature that enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development. In recent years, there has been a growing interest in trifluoromethyl-containing compounds due to their demonstrated efficacy in improving pharmacokinetic profiles of drugs. The presence of the oxazole ring further contributes to the compound's complexity, enabling diverse interactions with biological targets. This combination of structural elements positions 5-5-(trifluoromethyl)furan-2-yl-1,2-oxazol-3-amine as a promising scaffold for designing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological macromolecules. Studies have shown that the trifluoromethyl group can modulate enzyme activity by influencing electronic properties, while the oxazole ring can engage in hydrogen bonding and π-stacking interactions with protein targets. These insights have guided researchers in optimizing the compound's structure for enhanced binding affinity and selectivity. Furthermore, the development of novel synthetic methodologies has enabled more efficient and scalable production of this compound, paving the way for its incorporation into preclinical and clinical trials.
In the realm of medicinal chemistry, 5-5-(trifluoromethyl)furan-2-yl-1,2-oxazol-3-amine has been explored for its potential in various therapeutic areas. Preliminary studies have indicated that this compound exhibits inhibitory effects on certain enzymes and receptors implicated in inflammatory diseases, cancer, and infectious disorders. The trifluoromethyl group's ability to enhance binding interactions with biological targets has been particularly noteworthy, leading to the design of derivatives with improved pharmacological properties. Additionally, the oxazole moiety has been recognized for its role in stabilizing protein-ligand complexes, which is crucial for developing drugs with prolonged half-lives.
The synthesis of 5-5-(trifluoromethyl)furan-2-yl-1,2-oxazol-3-amine involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Recent reports have highlighted innovative synthetic routes that leverage transition metal catalysis and green chemistry principles to minimize waste and improve sustainability. These advancements not only streamline the production process but also align with global efforts to promote environmentally friendly chemical synthesis. The growing body of literature on this compound underscores its significance as a building block for drug discovery initiatives.
As research progresses, the applications of 5-5-(trifluoromethyl)furan-2-yl-1,2-oxazol-3-am ine are expected to expand further. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into clinical reality. The integration of high-throughput screening technologies with structure-based drug design approaches will accelerate the identification of lead compounds derived from this scaffold. Moreover, regulatory agencies are increasingly encouraging innovation in drug development through fast-track approval pathways for promising candidates like 5 - 5 - (trifluoromethyl) furan - 2 - yl - 1 , 2 - ox azol - 3 - am ine, which could expedite their entry into the market.
The future prospects of this compound are also influenced by emerging trends in precision medicine and personalized therapy. By tailoring drug molecules to individual patient profiles, researchers aim to enhance treatment outcomes while minimizing side effects. The unique structural features of 5 - 5 - (trif luoro methyl) furan - 2 - yl - 1 , 2 - ox az ol - 3 - am ine make it a versatile candidate for such applications. For instance, modifications at the trifluoromethyl or oxazole positions could yield derivatives with specific targeting capabilities or improved metabolic profiles. Such customizations hold promise for addressing unmet medical needs across diverse patient populations.
In conclusion, 5 - 5 -(trif luoro methyl) furan - 2 - yl - 1 , 2 - ox az ol - 3 am ine (CAS No: 2229501 -55 - 5) represents a significant advancement in pharmaceutical chemistry with far-reaching implications for drug development. Its distinctive structural attributes have positioned it as a valuable scaffold for designing novel therapeutic agents with enhanced efficacy and selectivity. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly pivotal role in addressing complex medical challenges worldwide.
2229501-55-5 (5-5-(trifluoromethyl)furan-2-yl-1,2-oxazol-3-amine) 関連製品
- 1115871-63-0(N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide)
- 71630-32-5(Benzeneacetic acid, 4-amino-α-hydroxy-, (R)- (9CI))
- 3637-14-7(5-Oxooctanoic acid)
- 1805272-32-5(Ethyl 2-chloro-4-(difluoromethyl)-3-methylpyridine-6-acetate)
- 1092496-28-0(1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene)
- 2960-37-4(Phosphinous amide,N-(diphenylphosphino)-P,P-diphenyl-)
- 946235-87-6(3-{2-methyl-4-oxo-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-9-yl}-1lambda6-thiolane-1,1-dione)
- 857290-13-2(N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide)
- 1171906-62-9(1-(3-fluoro-2-methylphenyl)-3-(2-{6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylamino}ethyl)urea)
- 866845-82-1(1-(3-fluorophenyl)methyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one)




